2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features multiple functional groups, including oxazole, furan, and nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as tetrahydrofuran derivatives and furan derivatives, followed by their coupling under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and oxazole rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(Tetrahydrofuran-2-yl)oxazole
- 2-(5-(o-Tolyloxy)methyl)furan
- Oxazole-4-carbonitrile derivatives
Uniqueness
The uniqueness of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-5-2-3-7-18(14)26-13-16-8-9-19(27-16)21-24-17(11-22)20(28-21)23-12-15-6-4-10-25-15/h2-3,5,7-9,15,23H,4,6,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQNNMLRKOMPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCC4CCCO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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